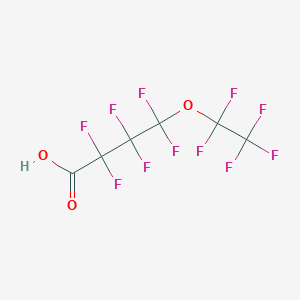
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones This compound is characterized by the presence of a nitroaniline group attached to an isoindolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 2-nitroaniline with a suitable isoindolinone precursor. One common method involves the condensation of 2-nitroaniline with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one.
Substitution: Various nitro or halogenated derivatives.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile: Similar structure but with a thiophene ring instead of an isoindolinone core.
2-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring.
Uniqueness
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918330-13-9 |
|---|---|
Molekularformel |
C20H15N3O3 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
5-(2-nitroanilino)-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H15N3O3/c24-20-17-11-10-15(21-18-8-4-5-9-19(18)23(25)26)12-14(17)13-22(20)16-6-2-1-3-7-16/h1-12,21H,13H2 |
InChI-Schlüssel |
RLVPKHPGHNGBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)NC3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


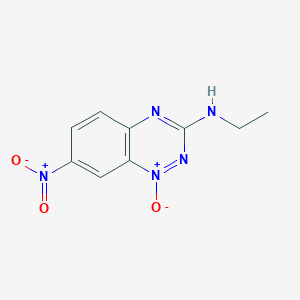
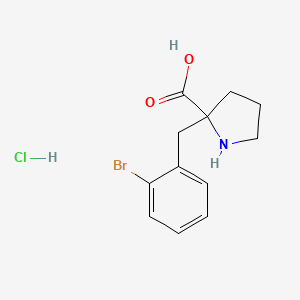
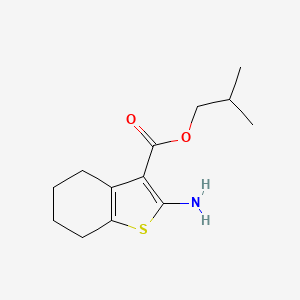
![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)

![4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride](/img/structure/B12628062.png)
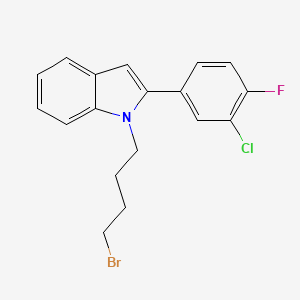

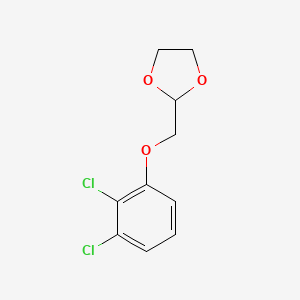
![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)
![(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12628093.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)
